molecular formula C24H25N3O3 B2935364 N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-50-2

N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No. B2935364
CAS RN: 872861-50-2
M. Wt: 403.482
InChI Key: WJGLEJSLXUENTD-UHFFFAOYSA-N
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Description

“N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and DNA Binding Studies : A study by Raj et al. (2020) detailed the synthesis of novel paracetamol derivatives, including N-(4-hydroxy-3-(piperidin-1-yl(phenyl)methyl)phenyl) acetamide, through a multi-component reaction. The structural elucidation was done using X-ray crystallography, and interactions with calf thymus DNA were examined, indicating intercalation as the mode of binding Raj et al., 2020.

  • Enantioselective Synthesis of Alkaloids : Research by Amat et al. (2003) on the enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam showcases the potential of complex acetamides in the synthesis of bioactive natural products. This study illustrates the compound's role in creating structurally diverse alkaloids with potential pharmaceutical applications Amat et al., 2003.

Potential Therapeutic Benefits

  • Antimicrobial Activity : The synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus by Iqbal et al. (2017) and their screening for antibacterial activity highlights the potential of acetamide derivatives, similar in structure to the compound , in developing new antibacterial agents. This underscores the relevance of such compounds in addressing antibiotic resistance Iqbal et al., 2017.

  • Biological Activity of Acetamide Derivatives : A study on the design, synthesis, and biological activity of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid by Obniska et al. (2015) provides insights into the anticonvulsant properties of acetamide derivatives. This research demonstrates the potential therapeutic applications of these compounds in treating epilepsy Obniska et al., 2015.

Catalytic Processes and Chemical Interactions

  • Catalysis and Ultrasound Irradiation : Mokhtary and Torabi (2017) explored the use of nano magnetite as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and related compounds under ultrasound irradiation. This study illustrates the compound's relevance in catalytic processes, showcasing innovative methods for synthesizing complex molecules Mokhtary & Torabi, 2017.

Future Directions

The future directions for research on “N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

properties

IUPAC Name

N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-17-9-3-5-11-20(17)25-24(30)23(29)19-15-27(21-12-6-4-10-18(19)21)16-22(28)26-13-7-2-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGLEJSLXUENTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

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